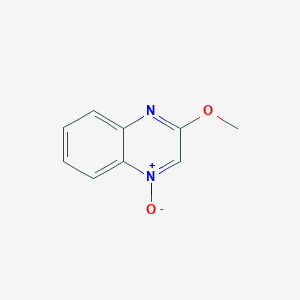

2-Methoxyquinoxaline 4-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxyquinoxaline 4-oxide is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Methoxyquinoxaline 4-oxide exhibits significant antimicrobial properties. Various derivatives of quinoxaline compounds have been synthesized and tested against a range of pathogens, including bacteria and protozoa.

- Antibacterial Properties : Quinoxaline derivatives, including this compound, have shown activity against several bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds derived from quinoxaline have been reported to possess broad-spectrum antibacterial activity, making them candidates for further development in treating infections .

- Antiprotozoal Activity : Research has demonstrated that quinoxaline derivatives can effectively target protozoan parasites responsible for diseases like malaria and leishmaniasis. A study synthesized several derivatives that were evaluated for their activity against Plasmodium falciparum and Leishmania species, indicating promising results for developing new antiprotozoal agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

- Histone Deacetylase Inhibition : Recent research has highlighted the ability of quinoxaline derivatives to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Compounds containing the 2-methoxy group were tested against liver cancer cell lines (HepG-2 and HuH-7), showing varying degrees of cytotoxicity. The presence of the methoxy group was found to influence the activity positively, with some derivatives exhibiting IC50 values in the low micromolar range .

- Mechanistic Studies : Studies have also investigated the mechanisms behind the anticancer effects of these compounds. For example, apoptosis-related markers were analyzed to understand how these compounds induce cancer cell death .

Antimycobacterial Activity

There is a growing interest in the use of quinoxaline derivatives as potential antimycobacterial agents, particularly against Mycobacterium tuberculosis.

- Inhibitory Effects : Compounds derived from quinoxaline have shown significant inhibitory effects on M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 1.25 µg/mL. These findings suggest that modifications to the quinoxaline structure can enhance its antimycobacterial properties .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives.

Eigenschaften

IUPAC Name |

3-methoxy-1-oxidoquinoxalin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODWRNFLLLIINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325903 |

Source

|

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18916-46-6 |

Source

|

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyquinoxaline 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.